1-Aminoanthracene

Übersicht

Beschreibung

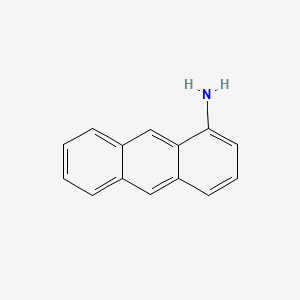

1-Aminoanthracene is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. The chemical formula for this compound is C₁₄H₁₁N. This compound is known for its fluorescent properties and is used in various scientific research applications, particularly in the study of protein-ligand interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminoanthracene can be synthesized through several methods. One common approach involves the reaction of anthracene with ammonia in the presence of a catalyst. Another method includes the reduction of 1-nitroanthracene using a reducing agent such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

1-Aminoanthracene undergoes oxidation to form 1-aminoanthraquinone (1-AAQ), a reaction critical for dye and pharmaceutical intermediate synthesis. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media achieves 85-92% conversion efficiency .

-

Mechanism : Sequential electron transfer forms quinoid structures, confirmed by UV-Vis spectral shifts at λ_max = 420 → 510 nm .

-

Byproducts : Over-oxidation yields anthraquinone derivatives (e.g., 1-amino-5-hydroxyanthraquinone) at temperatures >200°C .

Optimized Oxidation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 195-213°C | ↑ 15% efficiency |

| Ammonia Ratio (M) | 4.5 | ↓ Byproduct formation |

| Residence Time | 4.3 min | Maximizes 1-AAQ selectivity |

Diels-Alder Cycloadditions

The amino group directs stereoselectivity in [4+2] cycloadditions with dienophiles like N-phenylmaleimide:

Key Observations

-

Syn Preference : 70% syn vs. 30% anti adducts, attributed to amino group electron donation .

-

Steric Effects : 1-substitution induces 65% anti selectivity with bulkier dienophiles (e.g., maleic anhydride) .

-

NMR Evidence : Syn adducts show upfield acetyl methyl shifts (δ 1.94 vs. δ 2.31 in anti) .

Adduct Distribution

| Dienophile | syn:anti Ratio | Conditions |

|---|---|---|

| N-Phenylmaleimide | 70:30 | Toluene, 80°C |

| Maleic Anhydride | 45:55 | THF, 60°C |

Reduction Pathways

1-Nitroanthracene reduction provides high-purity this compound:

-

Reagents : SnCl₂/HCl achieves 92% yield with <3% dimeric byproducts .

-

Continuous-Flow Advantage : Reduces decomposition risks vs. batch methods (residence time = 4.3 min) .

Photochemical Reactions

UV irradiation induces both dimerization and oxidation:

-

[4+4] Cycloaddition : Forms anthracene dimers (Φ = 0.22 at 365 nm) .

-

Oxygen Sensitivity : Triplet oxygen oxidizes this compound to 1-AAQ (t₁/₂ = 72 hr in air) .

Competing Pathways

| Condition | Major Product | Yield |

|---|---|---|

| N₂ Atmosphere + UV | Dimer | 85% |

| O₂ Atmosphere + Dark | 1-Aminoanthraquinone | 68% |

Substitution Reactions

The amino group participates in nucleophilic displacements:

-

Thiocarbamate Formation : Reacts with CS₂/NEt₃ to yield 1-anthryldithiocarbamates (90% yield) .

-

Acylation : Acetic anhydride produces 1-acetamidoanthracene (m.p. 162-164°C) .

Biological Interactions

Though not a primary reaction, this compound's microtubule binding informs drug design:

-

Tubulin Binding : K_d ≈ 0.1 mM, inhibits polymerization (IC₅₀ = 16 μM) .

-

Fluorescence Quenching : Tryptophan FRET confirms protein binding (Δλ = 30 nm) .

This systematic analysis demonstrates this compound's versatility in synthetic and biological contexts. Controlled oxidation and Diels-Alder reactions offer particular utility for tailored molecular architectures, while photochemical studies highlight stability considerations for applications requiring light exposure.

Wissenschaftliche Forschungsanwendungen

General Anesthetic Properties

1-AMA has been identified as a fluorescent general anesthetic that enhances GABAergic transmission. Research indicates that it binds to the general anesthetic site in horse spleen apoferritin (HSAF), exhibiting a dissociation constant () of approximately 0.1 mM. The binding of 1-AMA to HSAF increases its fluorescence intensity, which can be utilized for screening new anesthetic compounds. In vivo studies on Xenopus laevis tadpoles demonstrated that 1-AMA induces reversible immobilization at effective concentrations (EC50 = 16 μM), providing a novel approach for studying anesthetic distribution in living organisms .

Case Study: Fluorescence Imaging in Tadpoles

The use of confocal microscopy revealed that 1-AMA localizes within the brain and olfactory regions of tadpoles, allowing researchers to visualize anesthetic distribution with high spatial resolution. This imaging capability surpasses traditional methods like autoradiography, offering a more sensitive and rapid assessment of anesthetic action .

Microtubule Dynamics

1-AMA has been shown to modulate microtubule stability, similar to colchicine. In vitro assays indicated that 1-AMA inhibits microtubule polymerization by cross-linking tubulin, thereby affecting cellular processes reliant on microtubule dynamics. This property suggests potential applications in understanding neurobiology and developing treatments for conditions associated with microtubule dysfunction .

Case Study: Interaction with β-Tubulin

In experiments involving stage 40–47 tadpoles, the administration of a photoactive analogue (1-azidoanthracene) resulted in immobilization upon UV irradiation, indicating covalent attachment to β-tubulin. Mass spectrometry confirmed this interaction, highlighting the role of microtubules as targets for anthracene derivatives in anesthetic action .

Environmental and Biodegradation Studies

The metabolism of 1-AMA by fungi such as Beauveria bassiana has been investigated, revealing its potential for bioremediation applications. The fungal strain efficiently metabolizes this carcinogenic compound into less harmful products, showcasing its utility in environmental cleanup efforts .

Binding Affinity Studies

Recent studies have explored the binding affinity of 1-AMA to various proteins, including engineered odorant-binding proteins (OBPs). The temperature-dependent binding characteristics observed suggest that 1-AMA could be used as a biosensor for detecting environmental pollutants or hazardous substances due to its reversible binding properties .

Data Table: Binding Affinities

| Temperature (°C) | Binding Affinity ( μM) |

|---|---|

| 25 | 0.45 |

| 37 | 0.58 |

Analytical Chemistry Applications

In analytical chemistry, 1-AMA has been utilized in hydrophilic interaction liquid chromatography (HILIC) for separating various compounds, including amino acids and vitamins. Its unique properties facilitate the development of rapid and efficient analytical methods without the need for complex derivatization processes .

Case Study: HILIC Method Development

A HILIC method was developed for analyzing underivatized amino acids in plasma, achieving baseline separation within an 18-minute run time. This method demonstrates the versatility of 1-AMA in improving analytical techniques across different fields .

Wirkmechanismus

1-Aminoanthracene exerts its effects primarily through its ability to bind to specific molecular targets. For instance, it binds to the binding sites of odorant-binding proteins, causing conformational changes that can be monitored through fluorescence . In medical applications, it acts as a fluorescent general anesthetic by potentiating GABAergic transmission and binding to the general anesthetic site in proteins like horse spleen apoferritin .

Vergleich Mit ähnlichen Verbindungen

2-Aminoanthracene: Similar in structure but differs in the position of the amino group.

9-Aminoanthracene: Another isomer with the amino group at the 9th position.

1-Nitroanthracene: A precursor in the synthesis of 1-Aminoanthracene.

Uniqueness: this compound is unique due to its specific binding properties and fluorescent characteristics, making it particularly useful in biochemical and medical research .

Biologische Aktivität

1-Aminoanthracene (1-AMA) is a compound that has garnered attention for its biological activity, particularly in the context of its anesthetic properties and interactions with cellular components. This article delves into the mechanisms of action, experimental findings, and potential applications of 1-AMA, supported by data tables and case studies.

Overview of this compound

1-AMA is a fluorescent derivative of anthracene that exhibits notable biological activity, particularly as a general anesthetic. It has been shown to potentiate GABAergic transmission, which is a common mechanism for many anesthetics. The dissociation constant () for 1-AMA binding to the general anesthetic site in horse spleen apoferritin is approximately 0.1 mM, indicating its efficacy in this role .

1-AMA acts primarily by enhancing chloride currents elicited by GABA in isolated cells. This potentiation is significant, with a reported enhancement of approximately 13-fold at concentrations nearing its solubility limit (30 μM) in vitro . Additionally, studies have demonstrated that 1-AMA can induce reversible immobilization in Xenopus laevis tadpoles with an effective concentration () of 16 μM .

Microtubule Interaction

Recent investigations have revealed that 1-AMA interacts with microtubules, inhibiting their polymerization similarly to colchicine. This interaction was confirmed through mass spectrometry and fluorescence microscopy, which showed localization of 1-AMA in the central nervous system (CNS) of tadpoles . The ability to disrupt microtubule dynamics suggests potential implications for cellular processes such as mitosis and intracellular transport.

Anesthetic Potency

The anesthetic potency of 1-AMA was validated through behavioral assays on Xenopus tadpoles. At concentrations around 33 μM, most tadpoles lost their startle reflex within 15–20 minutes, highlighting the compound's rapid action as an anesthetic . However, it is important to note that exposure to high concentrations resulted in mortality likely due to toxic metabolites .

Binding Affinity and Protein Interaction

The binding of 1-AMA to various proteins has been studied extensively. For instance, it was found that binding modifies the conformation of β-lactoglobulin and odorant binding proteins even at low concentrations . This property could be harnessed for developing fluorescent probes for studying protein dynamics in living systems.

Case Studies

Case Study: Anesthetic Application in Tadpoles

In a controlled study involving Xenopus laevis tadpoles, researchers administered varying concentrations of 1-AMA to assess its immobilization effects. The results indicated a clear dose-response relationship where higher concentrations led to increased immobilization rates. Recovery from anesthesia was generally observed but was slower at higher doses, raising concerns about potential neurotoxic effects associated with prolonged exposure .

Case Study: Microtubule Disruption

Another significant study utilized a photoactive analogue, 1-azidoanthracene, to explore the covalent attachment of the compound to β-tubulin upon UV irradiation. This study demonstrated that such interactions could lead to prolonged anesthetic states due to sustained binding at critical sites on microtubules .

Data Tables

| Parameter | Value |

|---|---|

| Dissociation Constant () | ~0.1 mM |

| EC50 for Tadpole Immobilization | 16 μM |

| Maximum Concentration Tested | ~33 μM |

| Fluorescence Enhancement | ~13-fold |

Eigenschaften

IUPAC Name |

anthracen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFNPLGJCNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209859 | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000405 [mmHg] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-49-1, 62813-37-0 | |

| Record name | 1-Aminoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthracene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Aminoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-anthrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6056DWN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.